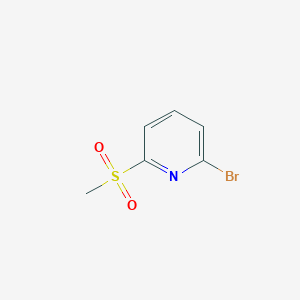

2-Bromo-6-(methylsulfonyl)pyridine

Description

2-Bromo-6-(methylsulfonyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 2-position and a methylsulfonyl (-SO₂CH₃) group at the 6-position. The methylsulfonyl group is a strong electron-withdrawing substituent, which enhances the pyridine ring’s electrophilicity, making it reactive in cross-coupling reactions, nucleophilic substitutions, and as a building block in pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

2-bromo-6-methylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-11(9,10)6-4-2-3-5(7)8-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSBGYNVIALPBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(methylsulfonyl)pyridine typically involves the bromination of 6-(methylsulfonyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.

Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as toluene or ethanol.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

Substitution Reactions: Various substituted pyridine derivatives depending on the nucleophile used.

Coupling Reactions: Biaryl compounds with diverse functional groups.

Oxidation and Reduction Reactions: Sulfone or sulfide derivatives.

Scientific Research Applications

Chemistry: 2-Bromo-6-(methylsulfonyl)pyridine is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are important intermediates in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of pyridine derivatives. It is also employed in the synthesis of bioactive molecules that exhibit antimicrobial, antiviral, and anticancer activities .

Medicine: this compound is used in medicinal chemistry for the development of new drugs. It is a key intermediate in the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced materials with specific properties, such as conductivity and fluorescence .

Mechanism of Action

The mechanism of action of 2-Bromo-6-(methylsulfonyl)pyridine is primarily related to its ability to undergo various chemical reactions. The bromine atom and the methylsulfonyl group provide reactive sites for nucleophilic substitution and coupling reactions, respectively. These reactions enable the compound to form diverse derivatives with specific biological and chemical properties .

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound depend on the specific derivatives formed. For example, derivatives with antimicrobial activity may target bacterial cell walls or enzymes, while anticancer derivatives may interact with cellular signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Methylsulfonyl (-SO₂CH₃) : The strong electron-withdrawing nature of this group polarizes the pyridine ring, increasing electrophilicity at the 2- and 6-positions. This facilitates reactions such as Suzuki-Miyaura cross-couplings and nucleophilic aromatic substitutions (SNAr) .

- Trifluoromethyl (-CF₃) : While also electron-withdrawing, -CF₃ is less polar than -SO₂CH₃. It is commonly used to improve metabolic stability and lipophilicity in drug candidates .

- Bromomethyl (-CH₂Br) : This group offers bifunctional reactivity, enabling alkylation or participation in Click chemistry via azide-alkyne cycloaddition .

- Methoxy (-OCH₃) : An electron-donating group that moderates ring reactivity, favoring SNAr under milder conditions compared to -SO₂CH₃ derivatives .

Physical Properties and Stability

- Thermal Stability : 2-Bromo-6-(trifluoromethyl)pyridine exhibits a defined melting point (49–50°C) and stability up to 79°C, making it suitable for high-temperature reactions . In contrast, bromomethyl derivatives are typically liquids or low-melting solids, requiring careful handling .

- Solubility : Methylsulfonyl and trifluoromethyl groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas methoxy derivatives are more soluble in alcohols .

Biological Activity

2-Bromo-6-(methylsulfonyl)pyridine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

This compound is synthesized through the bromination of 6-(methylsulfonyl)pyridine using bromine or N-bromosuccinimide (NBS) in solvents like acetonitrile or dichloromethane. The compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

The biological activity of this compound can be attributed to its ability to undergo various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of diverse derivatives.

- Coupling Reactions : It participates in Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing biaryl compounds.

- Oxidation and Reduction : The methylsulfonyl group can be oxidized to sulfone derivatives or reduced to sulfide derivatives, affecting the compound's biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been employed in studies focusing on structure-activity relationships (SAR) for developing new antimicrobial agents. For instance, derivatives of this compound have shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM against various strains .

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| This compound | Staphylococcus aureus | 15.625 - 62.5 |

| This compound | Enterococcus faecalis | 62.5 - 125 |

The mechanism of action typically involves the inhibition of protein synthesis and disruption of nucleic acid production, which are critical for bacterial growth and survival .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. The specific pathways affected depend on the functional groups introduced during synthesis, which can modulate interactions with cellular signaling pathways.

Case Studies

- Antibacterial Efficacy : A study demonstrated that a derivative of this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value lower than that of standard antibiotics like ciprofloxacin .

- Biofilm Inhibition : Another investigation focused on the compound's ability to inhibit biofilm formation in Pseudomonas aeruginosa. The minimum biofilm inhibitory concentration (MBIC) was found to be significantly lower than the MIC, indicating strong biofilm disruption capabilities without heavily impacting planktonic bacterial growth .

Comparison with Related Compounds

The unique structure of this compound allows it to exhibit different reactivity compared to similar compounds:

| Compound | Key Feature | Biological Activity |

|---|---|---|

| 2-Bromo-6-methylpyridine | Lacks methylsulfonyl group | Reduced reactivity |

| 2-Chloro-6-(methylsulfonyl)pyridine | Chlorine instead of bromine | Different reactivity profile |

The presence of both bromine and methylsulfonyl groups enhances its versatility in chemical synthesis and biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.